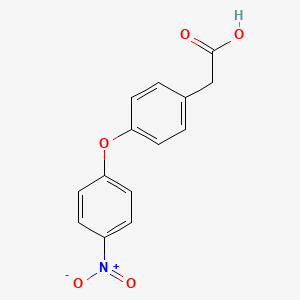
2-(4-(4-Nitrophenoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Nitrophenoxy)phenyl)acetic acid is a useful research compound. Its molecular formula is C14H11NO5 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-(4-(4-Nitrophenoxy)phenyl)acetic acid, and how can reaction conditions be optimized for higher yield?
Synthesis typically involves two key steps: (1) nitration of a precursor aromatic ring to introduce the nitro group and (2) nucleophilic aromatic substitution to form the phenoxy linkage. For example, coupling 4-nitrophenol with a bromophenylacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound. Optimization strategies include solvent screening (DMF vs. acetone), base selection (Cs₂CO₃ for enhanced reactivity), and temperature gradients. Recrystallization using ethanol/water mixtures (7:3 v/v) improves purity (>95%). Yield monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction progression .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and the acetic acid moiety (δ 3.6–3.8 ppm). ¹³C NMR confirms the nitro group (C-NO₂ at ~148 ppm) and carboxylic carbon (δ 172 ppm).
- IR Spectroscopy : Bands at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group, while 1700–1720 cm⁻¹ indicates the carboxylic acid.
- HPLC-UV : Purity assessment at λ = 270 nm (characteristic of nitroaromatics) with a C18 column (acetonitrile/water gradient).
- Mass Spectrometry : ESI-TOF detects [M-H]⁻ at m/z 302.06 .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
The compound exhibits pH-dependent stability due to its carboxylic acid group (pKa ~3.5). In alkaline conditions (pH >8), deprotonation increases solubility but risks ester hydrolysis if present. Stability is maximized in anhydrous DMSO or ethanol at -20°C. Accelerated degradation studies (40°C, pH 1–10) monitored via HPLC reveal a shelf-life of >6 months at pH 4–6 .
Advanced Research Questions
Q. What crystallographic strategies using SHELX software are effective in resolving ambiguous torsion angles in this compound?
Q. How should researchers address discrepancies in reported biological activity data for this compound across different cell lines?
Contradictions may arise from:
- Cell permeability : LogP ~2.5 suggests moderate membrane penetration. Standardize serum-free pre-incubation.
- Assay endpoints : Use orthogonal methods (e.g., Western blot vs. ELISA for target engagement).
- Metabolic stability : Profile using liver microsomes (CYP450 isoforms). Cross-validate with structurally analogous nitroaromatics (e.g., 4-nitrophenyl derivatives) to isolate structure-activity relationships .
Q. What photoaffinity labeling approaches can elucidate protein targets of this compound derivatives?
Incorporate a diazirine moiety at the phenylacetic acid position to create a photoactivatable probe. Key steps:
- UV irradiation (365 nm, 5 min) generates carbenes for crosslinking.
- Affinity purification (streptavidin beads) followed by LC-MS/MS identifies binding partners.
- Validate specificity via competitive binding (excess native compound) and non-UV controls. This method is proven for nitroaromatic systems in protein interaction studies .
Q. Methodological Considerations Table
Propriétés
Numéro CAS |
63349-39-3 |
|---|---|
Formule moléculaire |
C14H11NO5 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
2-[4-(4-nitrophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H11NO5/c16-14(17)9-10-1-5-12(6-2-10)20-13-7-3-11(4-8-13)15(18)19/h1-8H,9H2,(H,16,17) |
Clé InChI |
YVCJAQWGFOCPOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













